Application: 4-Bromo-1H-pyrrole-2-carbonitrile is used as a building block in synthetic chemistry. .
Results: The outcomes would also depend on the specific synthesis pathway. In general, the goal would be to successfully synthesize the desired compound with high yield and purity.
Method: The compound is incorporated into paint, which is then applied to the hull of the vessel.
Results: The average release rate of Econea® from this paint was found to be 4.3 ± 0.6 μg cm−2 d−1.
4-Bromo-1H-pyrrole-2-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a pyrrole ring with a bromine atom at the 4-position and a carbonitrile group at the 2-position. Its molecular formula is and it has a molecular weight of approximately 185.02 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to its reactivity and structural properties, particularly in the development of bioactive molecules and complex organic compounds .
These reactions highlight the compound's versatility in synthetic chemistry.
Research indicates that 4-Bromo-1H-pyrrole-2-carbonitrile possesses significant biological activity. It has been explored for its potential therapeutic applications, particularly in:
The synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile typically involves the bromination of pyrrole-2-carbonitrile. A common method includes:
For industrial production, similar synthetic routes are employed but optimized for larger scale production, often utilizing continuous flow reactors to enhance efficiency and yield.
4-Bromo-1H-pyrrole-2-carbonitrile has diverse applications across several fields:
Interaction studies involving 4-Bromo-1H-pyrrole-2-carbonitrile have focused on its binding affinity with various biological targets. Preliminary research suggests that modifications to its structure can significantly influence interaction profiles, which is crucial for optimizing its efficacy as a drug candidate. Further investigations are necessary to elucidate these interactions comprehensively.
Several compounds share structural similarities with 4-Bromo-1H-pyrrole-2-carbonitrile, including:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile | 1289207-30-2 | Methyl substitution at the 1-position |
4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile | Not provided | Ethyl substitution at the 1-position |
4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile | Not provided | Ethyl substitution at the 5-position |
Pyrrole-2-carbonitrile | Not provided | Lacks bromine but retains carbonitrile functionality |
4-Cyano-1H-pyrrole-2-carboxylic acid | Not provided | Contains carboxylic acid instead of bromine |
4-Bromo-1H-pyrrole-2-carbonitrile is unique due to its combination of both a bromine atom and a cyano group. This configuration confers distinct reactivity and binding properties compared to its analogs. Its balance of electronic and steric effects makes it advantageous for specific synthetic and biological applications.
Corrosive;Irritant